2-Chloro-4,6-bis(methylsulfanyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-bis(methylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULVMDOARGAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=N1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Chloro 4,6 Bis Methylsulfanyl Pyrimidine and Its Precursors
Preparative Routes to Key Halogenated Pyrimidine (B1678525) Intermediates
The availability of appropriately halogenated pyrimidines is the cornerstone for the synthesis of the target compound. These intermediates offer reactive sites for subsequent nucleophilic substitution reactions.
A common and vital precursor is 4,6-dichloro-2-(methylthio)pyrimidine (B19916). One established route to this intermediate begins with the condensation of thiourea (B124793) and a malonic acid ester, such as diethyl malonate, in the presence of a base like sodium methoxide. google.com This cyclization forms a 2-thiobarbituric acid sodium salt. google.com The subsequent methylation of the sulfur atom is achieved using a methylating agent like dimethyl sulfate. google.comgoogle.com The final step in this sequence is the chlorination of the 4 and 6 positions. This is typically accomplished by treating the 4,6-dihydroxy-2-(methylthio)pyrimidine intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures. google.comgoogle.com An alternative starting material for a similar sequence is thiobarbituric acid. arkat-usa.org
A detailed multi-step synthesis for a nitro-analogue of this precursor, starting from diethyl malonate, is outlined in the following table. google.com
| Step | Reaction | Key Reagents | Typical Conditions | Yield |
|---|---|---|---|---|
| 1 | Nitration | Diethyl malonate, Fuming nitric acid | - | - |
| 2 | Cyclization | Nitrated malonate, Thiourea, Sodium alkoxide | - | - |
| 3 | Methylation | Product from Step 2, Dimethyl sulfate | - | - |
| 4 | Chlorination | Product from Step 3, Phosphorus oxychloride, N,N-dimethylaniline (catalyst) | Reflux (100-110°C) | 40-80% |
2-Chloro-4,6-dimethoxypyrimidine (B81016) is a structurally related analogue whose synthesis highlights alternative methods for constructing the pyrimidine core. A prominent method uses malononitrile (B47326) as a starting material. google.comgoogle.com This process involves three main stages: a salt-forming reaction, a cyanamide (B42294) reaction, and a final condensation reaction. google.com
In one variation, malononitrile is treated with methanol (B129727) and anhydrous hydrogen chloride in a pressurized vessel to form dimethyl propylene (B89431) diimine dihydrochloride (B599025). google.com This intermediate then reacts with cyanamide to generate 3-amino-3-methoxy-N-cyano-2-propane imine. google.com The final cyclization and chlorination to yield 2-chloro-4,6-dimethoxypyrimidine is achieved through a condensation reaction, often under the influence of a catalyst. google.com An improved version of this process uses acetyl chloride dripped into a malononitrile and methanol system to directly afford the key dihydrochloride intermediate in a single step, avoiding the complexities of handling anhydrous hydrogen chloride gas. google.com Other reported, though sometimes less efficient, methods include the diazotization of 2-amino-4,6-dimethoxypyrimidine (B117758) or the chlorination of 2-mercapto-4,6-dimethoxypyrimidine. google.com
Introduction of Methylsulfanyl Moieties via Nucleophilic Substitution Reactions
The introduction of methylsulfanyl (-SMe) groups onto the pyrimidine ring is achieved via nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile—in this case, a methylthiolate source—displaces a leaving group, typically a halogen atom, on the aromatic ring. For the synthesis of 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, the precursor is a tri-chlorinated pyrimidine, 2,4,6-trichloropyrimidine (B138864).
The reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring is not uniform. The positions at C4 and C6 are significantly more susceptible to nucleophilic attack than the C2 position. researchgate.net This differential reactivity is fundamental to the selective synthesis of the target compound, allowing for the replacement of the C4 and C6 chlorines while leaving the C2 chlorine intact.
Thiomethylation is the specific SNAr reaction that introduces the methylsulfanyl group. To synthesize this compound, 2,4,6-trichloropyrimidine is treated with approximately two equivalents of a methylthiolating agent, such as sodium thiomethoxide (NaSMe). The thiomethoxide anion acts as the nucleophile, attacking the electron-deficient carbon atoms at the 4 and 6 positions of the pyrimidine ring and displacing the chloride ions. The inherent lower reactivity of the C2 chlorine atom allows the reaction to be stopped after the disubstitution has occurred, preserving the chloro group at that position. researchgate.net
Achieving high regioselectivity is critical to prevent the formation of undesired isomers, such as the 2,4-disubstituted or the 2,4,6-trisubstituted products. Reaction conditions must be carefully controlled to favor the substitution at the C4 and C6 positions exclusively.
Key parameters for optimization include:
Stoichiometry : Using a slight excess over two equivalents of the nucleophile ensures complete disubstitution at the desired positions without promoting significant substitution at the C2 position.
Temperature : Nucleophilic aromatic substitutions are often temperature-sensitive. Performing the reaction at milder or controlled temperatures can enhance selectivity. For example, in a related system, a regioselective substitution on 4,6-dichloro-2-(methylthio)pyrimidine was achieved at 20°C, which represented a significant improvement over a previous method that required heating to 70°C. mdpi.com
Solvent : The choice of solvent can influence the reactivity and selectivity of SNAr reactions. A study on the reaction of 2,4,6-trichloropyrimidine with anilines demonstrated a clear solvent dependence on the ratio of isomeric products formed. researchgate.net Therefore, screening various solvents is a crucial step in optimizing the synthesis for a specific outcome.
By fine-tuning these conditions, the synthesis can be directed to yield this compound as the major product with high purity.
Multi-step Synthetic Sequences Leading to this compound Analogues
The synthesis of complex analogues often requires multi-step sequences that build upon core pyrimidine intermediates. An illustrative example is the conversion of 4,6-dichloro-2-(methylthio)pyrimidine into 4,5,6-trichloropyrimidine-2-carbonitrile, a significantly more complex analogue. arkat-usa.org This transformation demonstrates the versatility of the pyrimidine scaffold in advanced organic synthesis.
The sequence reported involves several distinct chemical transformations: arkat-usa.org
Nucleophilic Displacement : The two chlorine atoms at C4 and C6 of the starting material are first replaced by benzyloxy groups.
Oxidation : The methylthio group at the C2 position is oxidized to a more reactive methylsulfonyl (-SO₂Me) group using an oxidizing agent like m-chloroperbenzoic acid (MCPBA). The sulfonyl group is a better leaving group than the thioether.
Cyanation : The methylsulfonyl group is then displaced by a cyanide ion (e.g., from KCN) to introduce a carbonitrile (-CN) function at the C2 position.
Chlorination : A chlorine atom is introduced at the C5 position using N-chlorosuccinimide (NCS).
Deprotection/Chlorination : The final steps involve converting the benzyloxy groups back to chloro groups to yield the target analogue.
This sequence highlights how a relatively simple precursor can be elaborated into a highly functionalized pyrimidine derivative through a logical series of protection, oxidation, and substitution reactions.
Iv. Advanced Characterization and Structural Elucidation of 2 Chloro 4,6 Bis Methylsulfanyl Pyrimidine and Its Derivatives
Spectroscopic Methodologies for Comprehensive Structural Confirmation
Spectroscopic techniques are fundamental in elucidating the molecular framework of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states, as well as the magnetic environments of individual nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR spectra offer critical data on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a derivative like 2-amino-4-chloro-pyrimidine, characteristic signals would include a singlet for the amino protons (-NH₂) and signals in the aromatic region for the pyrimidine ring protons. nih.gov For 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, one would expect a singlet for the C5-proton of the pyrimidine ring and singlets for the methyl protons of the two SCH₃ groups. The exact chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methylsulfanyl groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For substituted pyrimidines, the chemical shifts of the ring carbons are particularly informative. nih.gov For the title compound, distinct signals would be expected for C2 (attached to chlorine), C4 and C6 (attached to the methylsulfanyl groups), C5, and the methyl carbons of the SCH₃ groups. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between C, CH, CH₂, and CH₃ carbons.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H | ~2.5 - 3.0 | Singlet | Methyl protons of the two S-CH₃ groups. |
| ¹H | ~7.0 - 7.5 | Singlet | C5-H proton of the pyrimidine ring. |
| ¹³C | ~10 - 20 | Quartet (in coupled spectrum) | Methyl carbons of the S-CH₃ groups. |
| ¹³C | ~110 - 125 | Doublet (in coupled spectrum) | C5 carbon of the pyrimidine ring. |
| ¹³C | ~160 - 175 | Singlet | C2, C4, C6 carbons of the pyrimidine ring. |
| Note: The chemical shifts are estimated based on data for analogous substituted pyrimidines and may vary depending on the solvent and other experimental conditions. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of a compound's molecular formula. mdpi.com For instance, the structure of a complex derivative, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was confirmed by HRMS, which revealed an m/z value of 650.2184 [M]⁺, perfectly matching the calculated monoisotopic mass for the chemical formula C₃₈H₃₅ClN₂O₆. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the molecule's connectivity. sapub.org
| Technique | Information Obtained | Application Example |
| HRMS (ESI) | Precise mass-to-charge ratio (m/z) | Determination of the exact molecular formula, e.g., C₃₈H₃₅ClN₂O₆ for a complex derivative. mdpi.com |
| EI-MS | Fragmentation pathways | Elucidation of molecular structure by analyzing the successive loss of functional groups. sapub.org |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present. core.ac.uk
FT-IR Spectroscopy: In the FT-IR spectrum of a substituted pyrimidine, characteristic absorption bands would appear for C-H, C=N, and C=C stretching and bending vibrations within the pyrimidine ring. nih.gov For this compound, specific vibrations associated with the C-Cl and C-S bonds would also be present. For example, in 2-amino-4-chloro-pyrimidine derivatives, characteristic bands are observed for N-H stretching (~3480 cm⁻¹), aromatic C-H stretching (~3264 cm⁻¹), and aromatic C=N and C=C stretching (~1624-1546 cm⁻¹). nih.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of both techniques allows for a more complete vibrational assignment. core.ac.ukresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| C-H (Methyl) Stretch | 3000 - 2850 | FT-IR, FT-Raman |
| C=N, C=C Ring Stretch | 1650 - 1400 | FT-IR, FT-Raman |
| C-Cl Stretch | 850 - 550 | FT-IR, FT-Raman |
| C-S Stretch | 750 - 600 | FT-IR, FT-Raman |
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within a molecule. The pyrimidine core is a chromophore, and its absorption and emission properties are sensitive to the nature and position of substituents. researchgate.netresearchgate.net
UV-Vis Spectroscopy: The UV-Vis spectra of pyrimidine derivatives typically show multiple absorption maxima. researchgate.net Halogenation and other substitutions can cause shifts in the absorption bands. rsc.orgrsc.org For instance, a study on a novel curcumin (B1669340) analog containing a 2-chloropyrimidine (B141910) core showed a significant solvatochromism effect, with the molar extinction coefficient and fluorescence quantum yield varying with solvent polarity. mdpi.com
Fluorescence Spectroscopy: Many pyrimidine derivatives exhibit fluorescence. The fluorescence quantum yield can be influenced by structural factors, including the nature of substituents and the presence of specific functional groups. nih.gov A derivative of 2-chloropyrimidine showed a red shift in its maximum fluorescence emission as the polarity of the solvent increased, with the maximum emission recorded at 443 nm in non-polar toluene (B28343) and shifting to over 500 nm in polar solvents like methanol (B129727) or acetonitrile (B52724). mdpi.com
X-ray Crystallography for Precise Solid-State Structure Determination
The data from X-ray crystallography allows for a detailed analysis of the molecular conformation, including the planarity of the pyrimidine ring and the orientation of its substituents. Dihedral angles, which describe the rotation around single bonds, are crucial for understanding the molecule's three-dimensional shape. researchgate.net
In substituted pyrimidines, the ring is often essentially planar, though slight boat-shaped deviations can occur. scispace.com The orientation of substituents, such as the methylsulfanyl groups in the title compound, is defined by specific dihedral angles. These conformational parameters are critical as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. frontiersin.org
| Parameter | Description | Significance |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms atomic connectivity and bond order. |
| Bond Angles | The angle formed by three connected atoms. | Defines the local geometry around an atom. |
| Dihedral Angles | The angle between two intersecting planes. | Describes the conformation and steric arrangement of substituents. |
| Ring Planarity | The deviation of ring atoms from a least-squares plane. | Indicates the degree of aromaticity and ring strain. |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Halogen Bonding: The chlorine atom at the 2-position of the pyrimidine ring can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In the solid state, this can lead to the formation of defined structural motifs. For instance, in chloro-substituted pyrazin-2-amine copper(I) bromide complexes, C–Cl∙∙∙Br–Cu halogen bonds are observed. nih.gov It is plausible that in the crystal structure of this compound, the chlorine atom engages in halogen bonding with the nitrogen atoms of adjacent pyrimidine rings or the sulfur atoms of the methylsulfanyl groups.
π-π Stacking: The aromatic pyrimidine ring is capable of participating in π-π stacking interactions, which are common in nitrogen-containing heterocyclic compounds. researchgate.netnih.gov These interactions contribute to the stabilization of the crystal lattice. In various pyridine (B92270) and pyrimidine derivatives, offset face-to-face π-stacking is a frequently observed packing feature. researchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating methylsulfanyl groups can influence the electronic distribution of the pyrimidine ring, thereby modulating the nature and strength of the π-π stacking interactions. rsc.org
A summary of potential intermolecular interactions in this compound and its derivatives is presented in the table below, based on the analysis of related structures.
| Interaction Type | Potential Donors | Potential Acceptors | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | C-H (pyrimidine ring, methyl groups) | N (pyrimidine ring), S (methylsulfanyl) | 2.2 - 3.0 | Formation of chains and layers |
| Halogen Bonding | C-Cl | N (pyrimidine ring), S (methylsulfanyl) | 2.8 - 3.5 | Directional control of molecular assembly |
| π-π Stacking | Pyrimidine ring | Pyrimidine ring | 3.3 - 3.8 | Contributes to lattice stabilization |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for the purification, purity assessment, and separation of isomers of this compound and its derivatives. The choice of technique depends on the specific requirements of the analysis, such as the scale of purification and the nature of the impurities or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net For purity assessment, a C18 or C8 stationary phase is typically employed with a mobile phase consisting of a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile or methanol. nih.gov Gradient elution is often utilized to achieve optimal separation of the main compound from any impurities. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area. For the separation of potential positional isomers, slight modifications in the mobile phase composition or the use of a different stationary phase may be necessary to enhance selectivity.
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may require derivatization to increase their volatility for GC analysis, this compound might be amenable to direct analysis. researchgate.net A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane, would likely be suitable. Temperature programming would be employed to ensure the elution of the compound and any related substances within a reasonable time frame. GC is particularly useful for detecting and quantifying volatile impurities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity checks. silicycle.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal solvent system is one that provides a good separation of the target compound from its starting materials and byproducts, with an Rf value ideally between 0.2 and 0.4. silicycle.com Visualization of the spots can be achieved under UV light, as pyrimidine derivatives are often UV-active.
The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 Silica Gel (5 µm, 4.6 x 250 mm) | Gradient: Acetonitrile/Water (e.g., from 30:70 to 90:10 over 20 min) | UV (e.g., at 254 nm) | Purity assessment, Isomer separation |
| GC | HP-5 (5% Phenyl Methyl Siloxane, 30 m x 0.32 mm, 0.25 µm film) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, Volatile impurity profiling |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV (254 nm) | Reaction monitoring, Preliminary purity check |
V. Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Bis Methylsulfanyl Pyrimidine
Investigation of Non-Linear Optical (NLO) PropertiesThe investigation into NLO properties would involve calculating parameters like polarizability and first-order hyperpolarizability. These calculations help in assessing the potential of the molecule for applications in optoelectronics and other material sciences.
Without dedicated research on 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, the specific data tables and detailed research findings for these analyses cannot be provided. The scientific community has yet to publish a focused computational study on this particular pyrimidine (B1678525) derivative.
Vi. Derivatization Strategies and Applications As a Synthetic Building Block
Synthesis of Novel Pyrimidine (B1678525) Derivatives through Further Functionalization
The strategic functionalization of 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine and its analogues serves as a cornerstone for creating novel pyrimidine derivatives. The differential reactivity of the chloro and methylsulfanyl groups allows for sequential and regioselective modifications, providing a pathway to highly substituted and complex molecules.
Nucleophilic aromatic substitution (SNAr) is a primary method for derivatizing the pyrimidine core. The chloro group at the C2 position is an excellent leaving group and can be readily displaced by a wide array of nucleophiles. Similarly, the methylsulfanyl groups can be displaced, although their reactivity can be modulated by oxidation to the more labile methylsulfonyl group. researchgate.net
The chemoselectivity of these displacement reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, in related dichloropyrimidine systems, secondary aliphatic amines and anilines tend to displace the chloride group selectively. researchgate.net In contrast, stronger nucleophiles or different reaction conditions can target the methylthio group. A notable example is the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, where nucleophiles like dimethylamine (B145610) and sodium phenoxide displace the chloro group, but sodium cyanide preferentially displaces the methylthio group. rsc.org This differential reactivity is a powerful tool for synthetic chemists.
Primary and secondary amines, including functionalized piperazines, are commonly used to introduce new side chains, as demonstrated in the synthesis of various biologically active pyrimidine derivatives. nih.govresearchgate.net The reaction of 4,6-dichloro-2-(methylsulfanyl)pyrimidine with primary amines, for example, proceeds smoothly to replace one of the chloro-substituents, highlighting the stepwise functionalization possible with these scaffolds. semanticscholar.org
Table 1: Examples of Nucleophilic Displacement Reactions on Substituted Pyrimidines This table is illustrative and based on reactions of analogous pyrimidine structures.
| Precursor Scaffold | Nucleophile | Displaced Group | Product Type | Reference |
|---|---|---|---|---|
| 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | Primary Amine | Chloro | 4-Alkylamino-6-chloro-2-(methylsulfanyl)pyrimidine | semanticscholar.org |
| 4-Substituted-2-(methylsulfanyl)pyrimidine | N-Methylpiperazine | Methylsulfanyl | 2-(4-Methylpiperazin-1-yl)-pyrimidine | nih.gov |
| Ethyl 4-chloro-2-methylthiopyrimidine | Sodium Phenoxide | Chloro | 4-Phenoxy-2-methylthiopyrimidine | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine | Sodium Cyanide | Methylthio | 4-Chloro-2-cyanopyrimidine | rsc.org |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amine | Methylsulfonyl | 4,6-Dichloro-2-aminopyrimidine | researchgate.net |
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine ring. While the chloro group is a standard participant in these reactions, the methylsulfanyl groups offer unique opportunities for C-C bond formation through desulfurative coupling.
Unusual regioselectivity has been observed in the cross-coupling reactions of 2,4-bis(methylsulfanyl)pyrimidine. researchgate.net Under modified Suzuki-Miyaura or Stille conditions, using a copper(I) co-catalyst, the cross-coupling occurs preferentially at the C2-methylsulfanyl position to yield 2-aryl-4-(methylsulfanyl)pyrimidines. researchgate.net This is in contrast to the typical reactivity of 2,4-dichloropyrimidines, where coupling often occurs at the C4 position. This distinct regioselectivity provides an alternative synthetic route to specific isomers that might be difficult to access otherwise. researchgate.net
Various palladium-catalyzed reactions, including Hiyama, Suzuki-Miyaura, and Sonogashira couplings, have been successfully applied to functionalize chloro- and methylthio-substituted pyrimidines and related heterocycles. researchgate.netmdpi.comrsc.org These methods tolerate a wide range of functional groups, making them suitable for late-stage diversification in the synthesis of complex molecules. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Key Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Hiyama Coupling | 2-Chloro pyrimidine | Trimethoxy(phenyl)silane | Pd catalyst, CuCl, TBAF | 2-Aryl pyrimidine | researchgate.net |
| Suzuki-Miyaura | 2,4-Bis(methylsulfanyl)pyrimidine | Aryl boronic acid | Pd catalyst, Cu(I) salt | 2-Aryl-4-(methylsulfanyl)pyrimidine | researchgate.net |
| Liebeskind-Srogl | 4-Aryl-2-(methylthio)pyrimidine | Boronic acid | Pd(PPh₃)₄, CuMeSal | 2,4-Diaryl-pyrimidine | mdpi.com |
| Sonogashira | 6-Bromo-thienopyrimidine | Terminal Alkyne | Pd catalyst | 6-Alkynyl-thienopyrimidine | rsc.org |
Derivatives of this compound are excellent precursors for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups through nucleophilic substitution or cross-coupling, intramolecular cyclization reactions can be triggered to construct bicyclic and polycyclic scaffolds.
Pyrazolo[1,5-a]pyrimidines: These fused systems are of significant interest in medicinal chemistry. nih.gov A common synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound. researchgate.netresearchgate.net A pyrimidine derivative, functionalized with groups that can be converted into a 1,3-dicarbonyl or equivalent moiety, can serve as the biselectrophile for this transformation. For instance, a pyrimidine core can be elaborated and then reacted with hydrazine (B178648) or a substituted hydrazine to form a pyrazole (B372694) ring, which subsequently cyclizes to form the fused system.
Thienopyrimidines: The synthesis of thienopyrimidines can be achieved by constructing a thiophene (B33073) ring onto a pre-existing pyrimidine core. researchgate.net This often involves introducing substituents at adjacent positions on the pyrimidine ring that can undergo cyclization to form the thiophene ring. For example, a pyrimidine bearing a cyano group and a side chain with a reactive methylene (B1212753) group can be cyclized with elemental sulfur in a Gewald-type reaction.
Pyrido[2,3-d]pyrimidines: Analogues such as 4,6-dichloro-2-(methylsulfanyl)pyrimidine have been used as starting materials for multi-step syntheses of fused systems like 7,8-dihydropyrido[2,3-d]pyrimidines. semanticscholar.org The process involves functionalization at the C5 position, followed by nucleophilic displacement of a chloro group and subsequent intramolecular cyclization to form the fused pyridyl ring. semanticscholar.org
Strategies for Modifying the Chloro and Methylsulfanyl Moieties to Access Chemically Diverse Analogues
Accessing a wide range of chemical diversity from a single precursor like this compound relies on strategies that can selectively modify its reactive sites. The primary strategies involve exploiting the inherent differences in reactivity between the C2-chloro and the C4/C6-methylsulfanyl groups.
Sequential Nucleophilic Aromatic Substitution (SNAr): The chloro group is generally more susceptible to SNAr than the methylsulfanyl group under mild, weakly basic conditions. This allows for the selective displacement of the chlorine atom first, leaving the methylsulfanyl groups intact for subsequent reactions.
Oxidation to Enhance Reactivity: The methylsulfanyl (-SMe) group can be oxidized to the corresponding methylsulfinyl (-SOMe) or methylsulfonyl (-SO₂Me) group. The methylsulfonyl group, in particular, is a much better leaving group, making the C4 and C6 positions highly susceptible to nucleophilic attack. researchgate.net This strategy allows for reactions with weaker nucleophiles that might not displace the methylsulfanyl group directly.
Chemoselective Displacement Based on Nucleophile/Base System: As noted earlier, the choice of nucleophile and base can direct the reaction to a specific site. Harder nucleophiles may favor reaction at one site, while softer nucleophiles favor another. For example, deprotonated anilines have been shown to displace a sulfone group, whereas neutral anilines displace a chloride on a related scaffold. researchgate.net Similarly, cyanide has been shown to displace a methylthio group in preference to a chloro group. rsc.org
Transition Metal-Catalyzed Displacement: Palladium- and copper-catalyzed reactions provide a completely different approach to functionalization. These methods allow for the displacement of methylsulfanyl groups with organometallic reagents (e.g., boronic acids, organostannanes), which is not possible under standard SNAr conditions. researchgate.net This strategy is particularly useful for forming C-C bonds.
Role of this compound and its Analogues in the Construction of Complex Molecular Architectures
The true value of this compound as a synthetic building block is realized in its application to construct complex molecular architectures. Its trifunctional nature allows it to serve as a central scaffold onto which multiple, distinct chemical moieties can be appended in a controlled and predictable manner.
The sequential and regioselective functionalization strategies discussed above are key to this process. A synthetic chemist can design a multi-step sequence to build complexity. For instance:
Step 1: A selective SNAr reaction at the C2 position with an amine.
Step 2: Oxidation of the methylsulfanyl groups to methylsulfonyl groups.
Step 3: A second, distinct SNAr reaction at the C4 position with an alcohol.
Step 4: A palladium-catalyzed Suzuki coupling at the C6 position with a heteroarylboronic acid.
This hypothetical sequence would result in a highly decorated pyrimidine with three different substituents introduced selectively. Such controlled elaboration is crucial in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and thienopyrimidines, which are built from pyrimidine precursors, are themselves core structures in many complex, biologically active molecules, including kinase inhibitors. nih.govnih.govmdpi.com The pyrimidine derivative, therefore, acts as a foundational element for these more elaborate structures. rsc.orgmdpi.com
Design Principles for Structural Modification and Exploration of Chemical Diversity beyond Initial Targets
The structural modification of the this compound scaffold is guided by several key design principles aimed at exploring chemical space and optimizing molecular properties, particularly in the context of drug discovery.
Structure-Activity Relationship (SAR) Guided Design: This is a fundamental principle where systematic modifications are made to a lead compound to understand how changes in structure affect biological activity. By introducing a variety of substituents at the C2, C4, and C6 positions, researchers can probe the steric, electronic, and hydrophobic requirements of a biological target. mdpi.com
Privileged Scaffolds: The pyrimidine ring is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds. mdpi.com The design strategy involves decorating this known-to-be-active core with diverse functional groups to target new biological pathways or to improve activity against existing ones.
Bioisosteric Replacement: This principle involves substituting one functional group for another with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. For example, the chloro group could be replaced with a trifluoromethyl group, or the methylsulfanyl groups could be replaced with methoxy (B1213986) or ethylsulfanyl groups to fine-tune properties like metabolic stability, solubility, or target binding.
Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic system while maintaining the three-dimensional arrangement of key binding groups. researchgate.net Conversely, the pyrimidine core derived from this compound can be used to mimic other known active scaffolds, potentially leading to new intellectual property and improved drug-like properties. An example of this is the modification of 2,4-diaminopyrimidine (B92962) derivatives, originally developed as antiviral agents, into potent antitumor agents through targeted structural changes. nih.gov
By applying these principles, chemists can rationally navigate the vast chemical space accessible from this compound, moving beyond initial lead compounds to discover novel molecules with optimized properties for a range of applications.
Vii. Future Perspectives in the Academic Research of Functionalized Pyrimidines
Development of Emerging Green Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds
The future of pyrimidine synthesis is intrinsically linked to the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Research is increasingly directed towards energy-efficient and environmentally benign processes that offer significant advantages over conventional methods. nih.gov
Key emerging green methodologies include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times, often from hours to minutes, while simultaneously increasing product yields. mdpi.comnih.gov It has been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating its efficiency and alignment with green chemistry principles. mdpi.comnih.gov
Ultrasound Irradiation: Sonochemistry has emerged as a powerful tool for synthesizing pyrimidine scaffolds. nih.gov Ultrasound-assisted synthesis enhances reaction rates and yields, and its application is growing in both the construction and derivatization of the pyrimidine core. nih.govnih.gov
Use of Green Solvents and Catalysts: A significant shift is underway towards replacing hazardous organic solvents with greener alternatives like water or ethanol. mdpi.com Moreover, the development and use of non-toxic, recyclable catalysts, such as β-cyclodextrin, are gaining prominence. mdpi.com These catalysts are often inexpensive, biodegradable, and readily available, making them ideal for sustainable synthesis. mdpi.com
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where multiple starting materials react in a single step to form a complex product, incorporating most or all of the atoms from the reactants. This approach minimizes waste and improves efficiency, and various catalyzed MCRs are being developed for pyrimidine synthesis. mdpi.comnih.gov
Phase Transfer Catalysis: The use of phase transfer catalysts is being explored to facilitate reactions between reactants in different phases, avoiding the need for hazardous solvents that can solubilize all components.
Table 1: Overview of Emerging Green Synthetic Methodologies for Pyrimidines
| Methodology | Advantages | Examples of Application |
|---|---|---|
| Microwave Irradiation | Reduced reaction times, increased yields, energy efficiency. mdpi.comnih.gov | Synthesis of fluorinated coumarin–pyrimidine hybrids, 2-amino-4-chloro-pyrimidine derivatives. mdpi.comnih.gov |
| Ultrasound Irradiation | Enhanced reaction rates, improved yields, chemo- and regioselectivity control. nih.gov | Cyclocondensation reactions to form pyrimidine and bis-pyrimidine scaffolds. nih.gov |
| Green Catalysts | Recyclable, non-toxic, inexpensive, biodegradable. mdpi.com | β-cyclodextrin catalyzed synthesis of pyrimidine derivatives in aqueous media. mdpi.com |
| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. nih.gov | One-pot synthesis of pyridine-pyrimidines using reusable catalysts. nih.gov |
Advanced Mechanistic Insights for Enhanced Regio- and Chemoselectivity Control in Pyrimidine Derivatization
Achieving precise control over the regio- and chemoselectivity of reactions is a paramount challenge in the functionalization of complex pyrimidine cores. For a molecule such as 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, selective reaction at the C2-chloro position over the sulfur-containing groups, or vice-versa, is critical for creating desired analogues. Future research will heavily rely on advanced mechanistic studies to unravel the intricate details of reaction pathways.
The integration of high-level computational studies with experimental validation is proving to be a powerful approach. For instance, Molecular Electron Density Theory (MEDT) has been used to analyze the reaction mechanism and selectivity of [3+2] cycloaddition reactions, providing deep insights that align with experimental results. rsc.org Such theoretical frameworks can predict the most likely reaction pathways and explain the origins of ortho/meta regioselectivity and endo/exo stereoselectivity. rsc.org
Furthermore, detailed mechanistic investigations of catalytic cycles are crucial. Recent studies on Cu-catalyzed C-H amidation have revealed a switch in mechanism from inner-sphere to outer-sphere coupling depending on the substrate. nih.gov Understanding these subtle mechanistic shifts allows chemists to fine-tune reaction conditions and catalyst design to steer a reaction towards a specific, desired outcome. These insights are fundamental for developing predictable and highly selective derivatization protocols for multifunctional pyrimidines. nih.gov
Exploration of Novel Catalytic Systems for Pyrimidine Functionalization
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation in pyrimidine chemistry. Researchers are exploring a wide array of catalysts to achieve transformations that are otherwise difficult or inefficient.
Transition Metal Catalysis: Homogeneous catalysts based on transition metals like copper, nickel, ruthenium, iridium, and manganese are being developed for various pyrimidine syntheses. mdpi.com Copper-catalyzed cycloaddition reactions and ruthenium-catalyzed multicomponent tandem syntheses are notable examples that provide access to diverse pyrimidine structures with high yields. mdpi.com
Nanocatalysts: Supported catalysts, such as ionic liquids functionalized on nanosilica, offer the advantages of high efficiency and easy recovery. nih.gov The ability to reuse a catalyst for multiple cycles without significant loss of activity is a key aspect of sustainable chemistry. nih.gov
Biocatalysis and Organocatalysis: While metal catalysts are powerful, there is a growing interest in developing metal-free catalytic systems to avoid issues of cost and toxicity. Organocatalysts and enzymes offer promising alternatives that can operate under mild conditions with high selectivity.
The continuous exploration of new catalysts will expand the toolbox available to synthetic chemists, enabling more efficient and selective functionalization of the pyrimidine ring.
Table 2: Selected Novel Catalytic Systems in Pyrimidine Synthesis
| Catalyst Type | Metal/Core | Reaction Type | Advantages |
|---|---|---|---|
| Pincer Complex | Iridium (Ir), Manganese (Mn) | Regioselective synthesis from alcohols and amidines | High efficiency, good yields. mdpi.com |
| Triflate Salt | Copper (Cu) | Synthesis from propargyl alcohols and amidines | Efficient [3+3] addition and ring closure. mdpi.com |
| Supported Ionic Liquid | Triazine Diphosphonium | Multicomponent synthesis of pyridine-pyrimidines | Reusable, solvent-free conditions, high yields. nih.gov |
| Cyclodextrin | β-cyclodextrin | [3+1+1+1] synthesis in aqueous medium | Recyclable, inexpensive, non-toxic. mdpi.com |
Computational Design and Prediction of Novel Pyrimidine Architectures with Tailored Reactivity
In silico methods are becoming indispensable in the quest for novel functional molecules. Computational chemistry allows for the design and evaluation of new pyrimidine architectures before their synthesis, saving significant time and resources. mdpi.com
Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are routinely used to design pyrimidine derivatives with specific biological targets in mind. mdpi.com These approaches have been instrumental in the development of pyrimidine-based compounds as potential anticancer agents and kinase inhibitors. mdpi.comnih.govnih.gov For example, computational studies can predict how different substituents on the pyrimidine ring will affect binding to a target protein, guiding the synthesis of more potent and selective molecules. mdpi.commdpi.com
By analyzing factors like electronic properties and lipophilicity, researchers can tailor the reactivity and biological activity of new pyrimidine compounds. mdpi.com This predictive power accelerates the discovery process, allowing scientists to focus their synthetic efforts on the most promising candidates identified through computational screening. nih.gov
Integration of Machine Learning for Reaction Optimization and Predictive Chemistry in Pyrimidine Synthesis
The intersection of machine learning (ML) and chemical synthesis is a rapidly emerging frontier with the potential to reshape how chemical research is conducted. nih.govfrontiersin.org By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns and make predictions that are beyond human intuition. iscientific.org
In the context of pyrimidine synthesis, ML can be applied in several key areas:
Reaction Optimization: ML models can predict the outcome of a reaction (e.g., yield) under different conditions (e.g., temperature, solvent, catalyst). This allows for the rapid in silico optimization of reaction conditions, minimizing the number of experiments needed. nih.gov
Predictive Chemistry: ML is being used to predict the properties of novel molecules. For instance, ML models have been developed to predict the efficacy of pyrimidine derivatives as corrosion inhibitors, helping to speed up the discovery of new, non-toxic alternatives to current chemicals. researchgate.netresearchgate.net These models use molecular descriptors to build relationships between a molecule's structure and its performance. researchgate.net
Reaction Discovery: Beyond optimizing known reactions, ML holds the potential to aid in the discovery of entirely new synthetic methods. nih.gov By learning the underlying rules of chemical reactivity from existing data, ML models may be able to propose novel and unprecedented chemical transformations.
The integration of ML into the workflow of synthetic chemistry promises to accelerate the deployment, development, and discovery of organic reactions, making the synthesis of complex pyrimidines more efficient and predictable. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-isopropyl-6-methyluracil |
| 6-phenyluracil |
| 3-(2-(4-fluorobenzyl)-4-(substituted phenyl) pyrimidin-6-yl)-2H-chromen-2-ones |
| 2-(4-fluorophenyl) acetamidine (B91507) hydrochloride |
| (E,E)-4,6-bis(styryl)-pyrimidines |
| 2,4,6-triaryl pyrimidines |
| N-benzyl arylamidines |
| 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones |
| 1,3-dimethyl-6-aminouracil |
| 3-methyl-1H-pyrazole-5-amine |
| 2,4,6-trichloropyrimidine-5-carbaldehyde |
| N-methyl-phenylnitrone |
| trans-1-chloro-2-nitroethylene |
| 2-amino-4-chloro-pyrimidine |
| 4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine |
| 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate |
| 6-amino-thio-uracil |
| diethyl malonate |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, and how can reaction efficiency be validated?
- Methodology : The compound can be synthesized via alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine using methylsulfanyl-bearing reagents. Evidence suggests that alkylation under anhydrous conditions with NaH as a base in DMF at 60–80°C yields high purity products . Validation involves monitoring reaction progress via TLC and confirming purity through H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Which analytical techniques are critical for characterizing structural and electronic properties of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify substituent positions and rotational isomerism (e.g., restricted rotation around the methylsulfanyl groups) .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S.
- Data interpretation requires comparing spectral signatures with model compounds and computational predictions (e.g., DFT calculations for electronic properties).
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodology : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (5–20%) effectively removes unreacted starting materials. Recrystallization from ethanol or acetonitrile enhances purity . For polar byproducts, preparative HPLC with a C18 column and methanol/water mobile phase is advised.
Advanced Research Questions
Q. How do reaction conditions influence substitution patterns in derivatives of this compound?
- Methodology : Substituent effects are studied by varying nucleophiles (e.g., amines, thiols) in SNAr reactions. For example, replacing chlorine at the 2-position with pyrazolyl groups requires elevated temperatures (100–120°C) in DMSO, with catalytic KI to accelerate substitution . Kinetic studies (e.g., monitoring via F NMR) reveal steric and electronic influences on reactivity .
Q. How can researchers resolve contradictions in reported synthetic yields under varying alkylation conditions?
- Methodology : Systematic optimization of base (e.g., NaH vs. KCO), solvent polarity (DMF vs. THF), and reaction time is critical. For example, NaH in DMF at 80°C achieves >85% yield, while KCO in acetone yields <60% due to incomplete deprotonation . Contradictions often arise from moisture sensitivity of reagents, necessitating strict anhydrous protocols.
Q. What strategies enhance the design of derivatives for antiviral or herbicidal applications?
- Methodology :
- Bisphosphonate Derivatives : Introduce phosphonomethoxy chains via alkylation to mimic acyclic nucleoside analogs, which show antiviral activity by inhibiting viral polymerases .
- Triazine-Based Modifications : Replace methylsulfanyl with ethylamino/isopropylamino groups to mimic herbicidal activity (e.g., simazine derivatives), assessed via enzymatic inhibition assays .
Q. How does the compound’s stability under oxidative or reductive conditions impact storage and experimental handling?
- Methodology :
- Oxidative Stability : Methylsulfanyl groups oxidize to sulfoxides/sulfones in HO/acetic acid, monitored by H NMR peak shifts (δ 2.5–3.5 ppm for S=O groups) .
- Reductive Stability : NaBH in ethanol selectively reduces pyrimidine rings but leaves methylsulfanyl intact. Store under inert gas (N) at –20°C to prevent degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
